molecular formula C13H11NO B160483 Benzanilide CAS No. 93-98-1

Benzanilide

Cat. No.: B160483
CAS No.: 93-98-1
M. Wt: 197.23 g/mol
InChI Key: ZVSKZLHKADLHSD-UHFFFAOYSA-N
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Description

Benzanilide undergoes diarylation with aryl triflates or bromides in the presence of a palladium-based catalyst system to form corresponding N-(2,6-diarylbenzoyl)anilines. It is used in manufacture of dyes and perfumes.

Scientific Research Applications

  • Spasmolytic Activity : Benzanilides have been synthesized and studied for their spasmolytic activity, particularly on smooth muscle preparations of guinea pigs. These compounds showed significant spasmolytic activity without notable effects on vascular smooth muscles and heart muscle preparations (Brunhofer et al., 2008).

  • Intramolecular Charge Transfer Fluorescence Probes : Research into the luminescence behavior and photophysics of benzanilide and its derivatives highlights their potential as novel intramolecular charge transfer fluorescence probes. These probes are useful for chemo- and bio-molecular recognition and sensing (Jiang Yun-bao & M. Key, 2002).

  • Synthesis and Structure-Activity Relationship : Further developments in this compound derivatives, including thiobenzanilides, have shown enhanced spasmolytic activity. These studies also provide insights into the structure-activity relationships of these compounds (Brunhofer et al., 2011).

  • Catalyzed Synthesis Techniques : Methods for the synthesis of this compound compounds through copper-catalyzed tandem reactions have been explored. These processes offer environmental benefits such as using water as a solvent and have applications in efficient production (Wang et al., 2013).

  • Estrogenic Receptor Modulators : Benzanilides have shown promise as estrogenic receptor modulators. Certain this compound derivatives exhibited selective antiproliferative activity against estrogen-dependent cancer cells and interacted with estrogen receptors (Kucińska et al., 2016).

  • Crystal Structure Landscape : Studies on the crystal structure of benzanilides, particularly with fluorine modifications, reveal significant insights into weak intermolecular interactions and the “high energy” forms of the parent compound (Mondal & Chopra, 2016).

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of benzanilides using palladium-doped clay catalysts is an efficient and environmentally friendly method, offering high yield and recyclability (Dar et al., 2015).

  • Oxidative Stress Studies : this compound derivatives have been studied for their selective anticancer activity, particularly in generating oxidative stress in cancer cells (Kucińska et al., 2018).

  • Vibrational Spectroscopy : The vibrational spectra of this compound and related compounds have been analyzed to understand their hydrogen-bond networks and structure-dynamics relationships (Plazanet et al., 2005).

  • Conformational Studies : Research into the conformational behavior of tertiary benzanilides in solution and crystal structures has provided insights into the helical conformations adopted in the solid state (Chabaud et al., 2010).

  • HDAC8 Targeting : this compound scaffolds have been developed for selective targeting of the HDAC8 isoform, an attractive therapeutic target for various human diseases. These compounds exhibit potent in vitro activity and selectivity (Hassan et al., 2020).

  • Membrane Interaction Studies : The interactions of this compound with Escherichia coli bacterial membranes have been explored, revealing insights into their antibacterial potential and membrane stabilization properties (Dennison, Snape & Phoenix, 2012).

  • Fluorescence Behavior in Polymers : The fluorescence behavior of polymers with this compound side groups has been studied, providing valuable information on the photophysical properties and interaction mechanisms in various states (Lucht & Stumpe, 2000).

  • Synthetic Methodologies : Efficient synthetic methodologies for creating tertiary benzanilides have been developed, broadening the scope of this compound-based compounds in various applications (Azumaya et al., 2003).

  • Templated Small Molecule Drug Synthesis : Novel methods for synthesizing small molecule drugs via this compound formation have been explored, potentially useful for fragment-based drug discovery and DNA-encoded combinatorial libraries (Houska, Stutz & Seitz, 2021).

  • Temperature-Dependent Luminescence : The luminescence of this compound and its derivatives has been investigated as a function of temperature, revealing insights into the excited states and geometric relaxation processes (Lewis & Liu, 2002).

Mechanism of Action

Target of Action

Benzanilide is a bioactive compound that interacts with various targets in the body. It’s known that the position of the hydroxyl group in hydroxylated benzanilides, a class of chemicals that this compound belongs to, can dramatically determine different bio-activities .

Mode of Action

The mode of action of this compound involves its interaction with these targets. For instance, in a DNA-PK inhibitor, the hydroxyl group is on the benzoyl segment, but it is on the aniline ring in a rotamase inhibitor . This suggests that this compound may interact differently with its targets depending on the position of the hydroxyl group.

Biochemical Pathways

This compound affects various biochemical pathways. The synthesis of bioactive benzanilides involves a regioselective c(sp2)–h hydroxylation strategy . This process demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields .

Result of Action

It’s known that hydroxylated benzanilides are used frequently in pharmaceuticals and agrochemicals . This suggests that this compound may have significant molecular and cellular effects.

Action Environment

The action environment of this compound refers to how environmental factors influence its action, efficacy, and stability. The synthesis of bioactive benzanilides demonstrates excellent regioselectivity, suggesting that the reaction may be influenced by both steric and electronic factors .

Safety and Hazards

Benzanilide should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Benzanilide has potential applications in fragment-based and DNA-templated drug discovery . The this compound core of the three TKIs could be accessed by NCL-type chemistry . The data suggest that nucleic acid-templated this compound formation could find application in the establishment of DNA-encoded combinatorial libraries (DEL) .

Biochemical Analysis

Biochemical Properties

Benzanilide plays a significant role in biochemical reactions. It is involved in the synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy . This reaction demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields . The regioselectivity is controlled mainly by both steric and electronic factors .

Cellular Effects

It has been found that this compound fluorescence in non-polar solvents at room temperature involves three independent modes of emission

Molecular Mechanism

The molecular mechanism of this compound involves a diversity-oriented synthesis via C(sp2)–H hydroxylation . Different regioselectivity was observed with Ru(II) and Pd(II) catalysts . The reaction demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields . Computational investigations revealed that the regioselectivity was controlled mainly by both steric and electronic factors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied using steady-state and time-resolved spectroscopic studies . These studies were performed at 298 and 77 K in various solvents . The results indicate that this compound fluorescence in non-polar solvents at room temperature involves three independent modes of emission .

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is a moderately basic compound based on its pKa

Properties

IUPAC Name

N-phenylbenzamide
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InChI

InChI=1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZVSKZLHKADLHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9059096
Record name N-Phenylbenzamide
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to reddish solid; [Hawley] Faintly beige powder; [MSDSonline]
Record name Benzanilide
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Vapor Pressure

0.00000201 [mmHg]
Record name Benzanilide
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CAS No.

93-98-1
Record name Benzanilide
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Record name BENZANILIDE
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Synthesis routes and methods I

Procedure details

N-phenylbenzamide (Structure II) is synthesized from aniline and benzoyl chloride using acetone as a reaction media and an aqueous solution of NAOH to neutralize the HCl generated. A 20 ml aqueous solution of NAOH (2.57 grams, 0.064 moles) and 6.0 grams (0.064 moles) of aniline are first added to a stirred 250 ml flask containing 75 ml of acetone. Benzoyl chloride (9.06 grams, 0.064 moles) is next added over a five minute period. This reaction mixture which now contains a white precipitate is stirred for 1.5 hours and then diluted with 50 ml of deionized water. This solution is next filtered and the filter cake obtained is sequentially washed with 50 ml of deionized water (two times) followed by 50 ml of methanol. The washed filter cake is recovered and DSC analysis of this product showed a sharp melting endotherm at 169° C. ##STR10##
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aqueous solution
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20 mL
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reactant
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6 g
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75 mL
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reactant
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9.06 g
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reactant
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50 mL
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solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

N-phenylbenzamide (Structure II) is synthesized from aniline and benzoyl chloride using acetone as a reaction media and an aqueous solution of NaOH to neutralize the HCl generated. A 20 ml aqueous solution of NaOH (2.57 grams, 0.064 moles) and 6.0 grams (0.064 moles) of aniline are first added to a stirred 250 ml flask containing 75 ml of acetone. Benzoyl chloride (9.06 grams, 0.064 moles) is next added over a five minute period. This reaction mixture which now contains a white precipitate is stirred for 1.5 hours and then diluted with 50 ml of deionized water. This solution is next filtered and the filter cake obtained is sequentially washed with 50 ml of deionized water (two times) followed by 50 ml of methanol. The washed filter cake is recovered and DCS analysis of this product showed a sharp melting endotherm at 169° C. ##STR10##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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75 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Six
Name
Quantity
2.57 g
Type
reactant
Reaction Step Six
Quantity
6 g
Type
reactant
Reaction Step Six
Quantity
9.06 g
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

830 mg (2.44 mmole) of the aniline compound obtained in step 1 was dissolved in 10 mL of pyridine, 0.340 mL (2.93 mmoles) of benzoylchloride was added, and the mixture was stirred overnight at room temperature. When the reaction had ended, the solvent was removed under reduced pressure. Ethyl acetate and 1N HCl aqueous solution were added to the residue. The mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine and dried with anhydrous sodium sulfate. The solvent was removed under reduced pressure, yielding 1.11 g of N-benzoylaniline compound.
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of mono-methyl terephthalate (4.00 g, 22 mmol) in ethyl acetate (25 mL) and DMF (0.1 mL) was cooled in an ice bath and treated with oxalyl chloride (11 mL, 2N in CH2Cl2, 22 mmol) over 30 minutes. After stirring 2 hours at room temperature the solvent was removed on a rotary evaporator and the residue dissolved in CH2Cl2 (20 mL) and added to a solution of benzyl 4-aminobenzoate (5.00 g, 22 mmol) in CH2Cl2 (25 mL) and triethylamine (4.3 mL, 31 mmol) at −60° C. The reaction mixture was warmed to room temperature for 1 hour and then partitioned between water and ethyl acetate. The ethyl acetate layer was dried over sodium sulfate, filtered, and evaporated. The residue was recrystallized from t-butyl methyl ether to give 5.85 g of compound 8.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 mL
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solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
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5 g
Type
reactant
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Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Benzanilide is prepared by the method of Example 5 using 5.0 mls (0.05 mole) of aniline, 7.5 grams of 3A molecular sieves and 7.48 mls (0.064 mole) of benzoyl chloride in 100 mls of dichloromethane. The separated 3A sieves (16.37 g) are extracted with 200 mls of hot 3A alcohol, and the alcohol extract is evaporated to dryness to obtain 7.24 grams (68% of theoretical) of crude benzanilide; m.p. 161°-163° C. after recrystallization from 3A alcohol. Dichloromethane filtrates from above reaction are evaporated to dryness and extracted with ethyl ether to obtain an additional 1.39 grams of crude benzanilide.
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.48 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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